molecular formula C16H23N5 B6310217 1-Methyl-3-octylimidazolium tricyanomethanide CAS No. 1203710-60-4

1-Methyl-3-octylimidazolium tricyanomethanide

Cat. No.: B6310217
CAS No.: 1203710-60-4
M. Wt: 285.39 g/mol
InChI Key: GANRCTJBAMDDJO-UHFFFAOYSA-N
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Description

1-Methyl-3-octylimidazolium tricyanomethanide is an ionic liquid with the chemical formula C16H23N5 . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic solvents .

Properties

IUPAC Name

2,2-dicyanoethenylideneazanide;1-methyl-3-octylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.C4N3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-1-4(2-6)3-7/h10-12H,3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANRCTJBAMDDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-3-octylimidazolium tricyanomethanide typically involves the reaction of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with sodium tricyanomethanide to yield the desired product . The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include acetonitrile or methanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-octylimidazolium tricyanomethanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The tricyanomethanide anion can participate in nucleophilic substitution reactions, forming new compounds.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, dichloromethane.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-octylimidazolium tricyanomethanide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Methyl-3-octylimidazolium tricyanomethanide exerts its effects involves its interaction with molecular targets and pathways. In air purification, it acts by selectively absorbing carbon dioxide molecules, facilitated by the tricyanomethanide anion . The compound’s ionic nature allows it to interact with various substrates, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

1-Methyl-3-octylimidazolium tricyanomethanide can be compared with other similar ionic liquids, such as:

The uniqueness of this compound lies in its specific anionic component, which imparts distinct properties suitable for specialized applications.

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